4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile
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Overview
Description
4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a benzylpiperidine moiety and a methoxy group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of 4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile is the monoamine neurotransmitter system. It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
The compound interacts with its targets by binding to the monoamine transporters and inducing the release of monoamines (dopamine, norepinephrine, and serotonin) into the synaptic cleft . This results in an increase in the concentration of these neurotransmitters, thereby enhancing neurotransmission .
Biochemical Pathways
The compound affects the monoaminergic pathways, specifically the dopaminergic, noradrenergic, and serotonergic pathways. The increased release of these neurotransmitters can lead to downstream effects such as enhanced mood, increased alertness, and improved cognitive function .
Pharmacokinetics
Similar compounds are known to have a fast onset of action and a short duration .
Result of Action
The molecular and cellular effects of the compound’s action include increased neurotransmission due to the elevated levels of monoamines in the synaptic cleft. This can result in various physiological effects, such as enhanced mood, increased alertness, and improved cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring. The benzylpiperidine moiety is then introduced through nucleophilic substitution reactions, often using benzyl chloride and piperidine as starting materials. The methoxy group can be added via methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Benzyl chloride, piperidine, methyl iodide, various solvents like dichloromethane or ethanol.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the quinoline core.
7-Methoxyquinoline: Contains the quinoline core with a methoxy group but lacks the benzylpiperidine moiety.
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine: Similar in structure but with a different substitution pattern.
Uniqueness
4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile is unique due to its combination of the benzylpiperidine moiety and the quinoline core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-27-20-7-8-21-22(14-20)25-16-19(15-24)23(21)26-11-9-18(10-12-26)13-17-5-3-2-4-6-17/h2-8,14,16,18H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZOGEGMHSASPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)N3CCC(CC3)CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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